

# 3-(3,5-Dichlorophenoxy)benzaldehyde molecular structure and weight

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## Compound of Interest

Compound Name: 3-(3,5-Dichlorophenoxy)benzaldehyde

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An In-depth Technical Guide to **3-(3,5-Dichlorophenoxy)benzaldehyde** for Advanced Research

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development engaged with **3-(3,5-Dichlorophenoxy)benzaldehyde**. We will delve into its molecular architecture, physicochemical properties, synthesis protocols, and significant applications, providing the field-proven insights necessary for its effective utilization in a laboratory and industrial context.

## Introduction and Strategic Importance

**3-(3,5-Dichlorophenoxy)benzaldehyde** is a bi-aryl ether derivative characterized by a dichlorinated phenyl ring linked to a benzaldehyde moiety via an ether bond. This unique structural arrangement, featuring a reactive aldehyde group and a stable, halogenated diphenyl ether backbone, makes it a valuable intermediate in organic synthesis.<sup>[1]</sup> Its architecture is a key building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries where the diphenyl ether scaffold is a common pharmacophore. The strategic placement of the chlorine atoms and the aldehyde functionality allows for a wide range of chemical transformations, making it a versatile precursor for novel compounds.

## Molecular Structure and Physicochemical Profile

The core structure of **3-(3,5-Dichlorophenoxy)benzaldehyde** consists of a benzaldehyde ring where the hydrogen at position 3 is substituted by a 3,5-dichlorophenoxy group.<sup>[1]</sup> The ether linkage provides a degree of conformational flexibility, while the electron-withdrawing nature of the chlorine atoms and the aldehyde group influences the electronic properties of the entire molecule.

### Chemical Structure

The two-dimensional representation of the molecule is as follows:

Caption: 2D structure of **3-(3,5-Dichlorophenoxy)benzaldehyde**.

### Key Physicochemical Data

The compound's properties are summarized in the table below, providing essential data for experimental design and safety considerations.

Property	Value	Source(s)
IUPAC Name	3-(3,5-dichlorophenoxy)benzaldehyde	[2][3]
CAS Number	81028-92-4	[1][2][3]
Molecular Formula	C <sub>13</sub> H <sub>8</sub> Cl <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	267.11 g/mol	[1]
Appearance	White to yellow crystalline powder	[1][4]
Melting Point	48-55 °C	[4][5]
Boiling Point	125 °C @ 0.03 mmHg	[4]
SMILES	<chem>C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C=O</chem>	[3][6]
InChIKey	BISWHYILBVQCRA-UHFFFAOYSA-N	[3]

## Synthesis and Mechanistic Insights

The synthesis of **3-(3,5-Dichlorophenoxy)benzaldehyde** is typically achieved via a nucleophilic aromatic substitution reaction (S<sub>N</sub>Ar), specifically an Ullmann condensation or a similar etherification protocol. The choice of reactants is critical for achieving a high yield and purity.

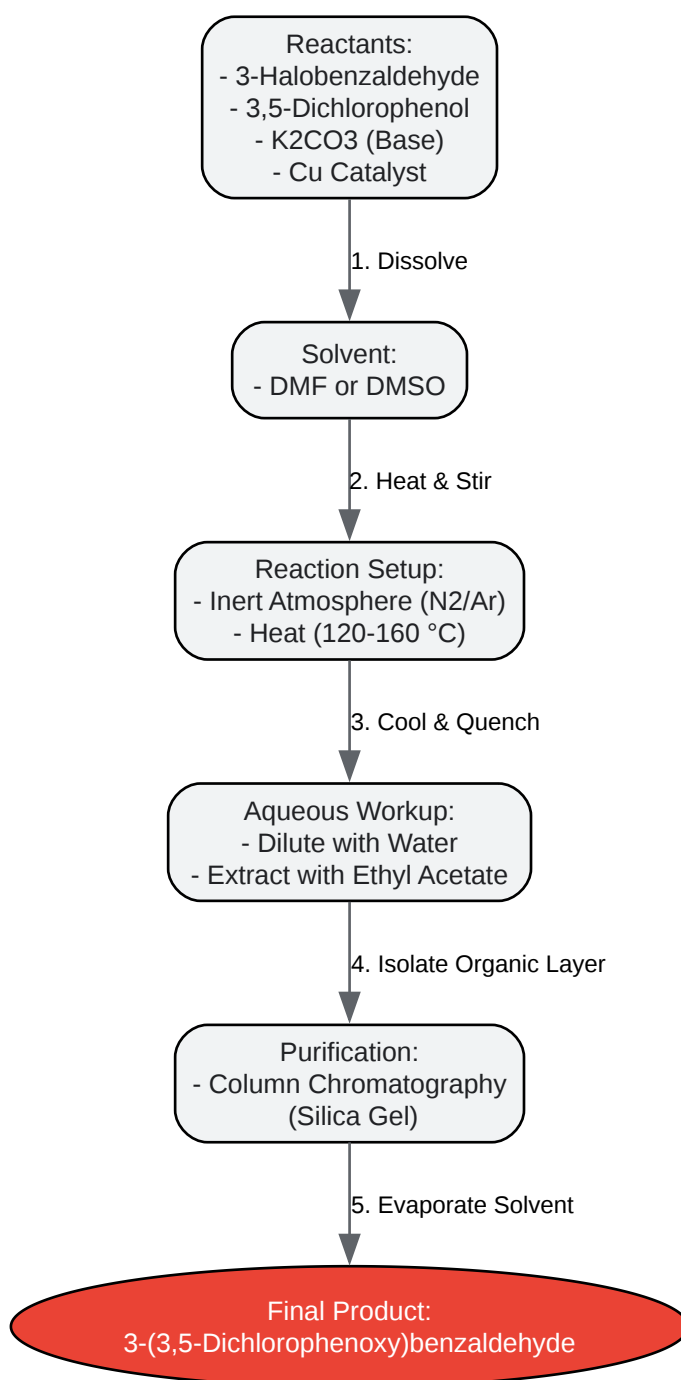
### Recommended Synthetic Protocol: Ullmann Condensation

This protocol outlines a reliable method for the synthesis of **3-(3,5-Dichlorophenoxy)benzaldehyde** from commercially available starting materials.

Rationale: The Ullmann condensation is a classic and robust method for forming diaryl ethers. It involves the copper-catalyzed reaction between a phenol and an aryl halide. In this case, 3,5-

dichlorophenol acts as the nucleophile and a 3-halobenzaldehyde (e.g., 3-fluorobenzaldehyde or 3-chlorobenzaldehyde) serves as the electrophilic partner. The use of a base is essential to deprotonate the phenol, forming the more nucleophilic phenoxide.

Experimental Workflow Diagram:



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Caption: Workflow for the Ullmann synthesis of the target compound.

#### Step-by-Step Methodology:

- **Reagent Preparation:** To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dichlorophenol (1.0 eq.), 3-fluorobenzaldehyde (1.1 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper(I) iodide (0.1 eq.).
- **Reaction Execution:** Add anhydrous N,N-Dimethylformamide (DMF) as the solvent. Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Heat the reaction mixture to 140-150 °C and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup and Extraction:** Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure **3-(3,5-Dichlorophenoxy)benzaldehyde**.

**Self-Validation:** The identity and purity of the synthesized compound should be rigorously confirmed using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry. The obtained data should be compared with reference spectra.<sup>[3]</sup> The melting point should also be determined and compared to the literature values.<sup>[4][5]</sup>

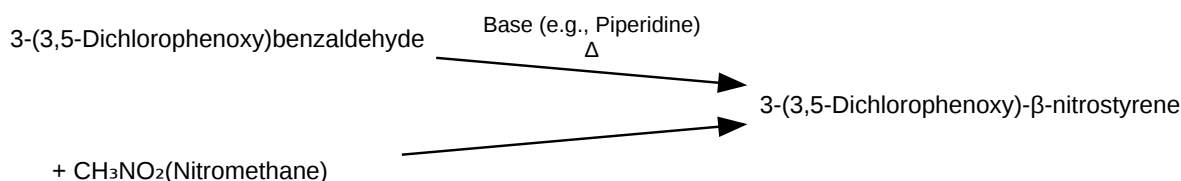
## Key Reactions and Applications

The aldehyde group is a versatile functional handle for numerous chemical transformations, making **3-(3,5-Dichlorophenoxy)benzaldehyde** a key intermediate.

## Knoevenagel Condensation

A primary application involves the Knoevenagel condensation with active methylene compounds. For instance, its reaction with nitromethane yields 3-(3,5-dichlorophenoxy)- $\beta$ -nitrostyrene, a precursor for various pharmaceuticals and biologically active molecules.[4]

Reaction Scheme:



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Caption: Knoevenagel condensation to form a nitrostyrene derivative.

## Reductive Amination

The aldehyde can undergo reductive amination to form various secondary and tertiary amines, which are common structures in drug candidates. This reaction involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction using agents like sodium cyanoborohydride or sodium triacetoxyborohydride.

## Wittig Reaction

The Wittig reaction provides a pathway to synthesize alkene derivatives by reacting the aldehyde with a phosphonium ylide. This allows for the introduction of various vinyl groups, extending the carbon skeleton and enabling the synthesis of complex target molecules.

## Conclusion

**3-(3,5-Dichlorophenoxy)benzaldehyde** is a synthetically valuable compound with a well-defined molecular structure and predictable reactivity. Its importance as a building block in medicinal and materials chemistry is underscored by the versatility of its aldehyde functional group and the stability of its dichlorinated diphenyl ether core. The protocols and data presented in this guide provide a solid foundation for researchers to confidently incorporate this

molecule into their synthetic strategies, paving the way for the development of novel and impactful chemical entities.

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